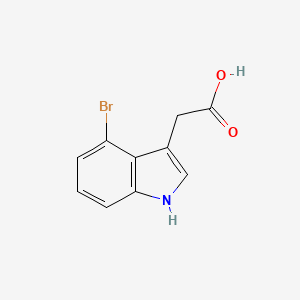

2-(4-Bromo-1H-indol-3-yl)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromo-1H-indol-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2/c11-7-2-1-3-8-10(7)6(5-12-8)4-9(13)14/h1-3,5,12H,4H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQIDQZFQDRENOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)C(=CN2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40542292 | |

| Record name | (4-Bromo-1H-indol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40542292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89245-41-0 | |

| Record name | (4-Bromo-1H-indol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40542292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-bromo-1H-indol-3-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-Bromo-1H-indol-3-yl)acetic acid: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential biological significance of the synthetic auxin analog, 2-(4-Bromo-1H-indol-3-yl)acetic acid. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, chemical biology, and drug development.

Chemical Identity and Structure

This compound is a halogenated derivative of the natural plant hormone indole-3-acetic acid. The introduction of a bromine atom at the 4-position of the indole ring significantly influences its electronic properties and potential biological interactions.

Table 1: Chemical Identifiers and Structural Information

| Identifier | Value |

| CAS Number | 89245-41-0[1][2][3][4] |

| Molecular Formula | C₁₀H₈BrNO₂[1][2] |

| Molecular Weight | 254.08 g/mol [1] |

| IUPAC Name | This compound |

| Synonyms | 4-Bromoindole-3-acetic acid[1], 4-Bromo-3-indoleacetic acid |

| SMILES | C1=CC(=C2C(=CNC2=C1)CC(=O)O)Br[1] |

| InChI | InChI=1S/C10H8BrNO2/c11-7-2-1-3-8-10(7)6(5-12-8)4-9(13)14/h1-3,5,12H,4H2,(H,13,14) |

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are not extensively reported in publicly available literature. However, data for closely related compounds and computational predictions can provide valuable estimates.

Table 2: Physicochemical Properties

| Property | Value | Notes |

| Melting Point | Not available | The related compound 4-bromoindole-3-carboxaldehyde has a melting point of 179 °C. |

| Boiling Point | Not available | Data not found in the searched literature. |

| Solubility | Not available | Expected to be soluble in polar organic solvents like ethanol, methanol, and DMSO, and sparingly soluble in water, similar to indole-3-acetic acid[5]. |

| pKa | Not available | The pKa of the carboxylic acid group is expected to be similar to that of indole-3-acetic acid, which is approximately 4.75[5]. |

| LogP | 2.5575 | Computationally predicted value[1]. |

Synthesis and Purification

General Synthetic Approach

A plausible synthetic route starts with the bromination of indole-3-acetic acid or a protected precursor. Alternatively, 4-bromoindole can be used as a starting material, followed by the introduction of the acetic acid side chain.

Caption: A potential synthetic workflow for this compound.

Illustrative Experimental Protocol (Adapted from similar syntheses)

Step 1: Synthesis of 4-Bromoindole-3-carboxaldehyde (Precursor)

This protocol is adapted from the synthesis of 4-bromoindole-3-carboxaldehyde, a potential precursor.

-

Materials: 4-bromoindole, anhydrous N,N-dimethylformamide (DMF), phosphoryl chloride (POCl₃).

-

Procedure:

-

To a three-necked round-bottomed flask containing anhydrous DMF, slowly add phosphoryl chloride dropwise at 0 °C with vigorous stirring.

-

After stirring for a short period, a solution of 4-bromoindole in anhydrous DMF is added dropwise.

-

The reaction mixture is then allowed to warm to room temperature and stirred for approximately one hour.

-

The resulting suspension is then worked up by dilution with ethyl acetate, followed by washing, drying, and concentration under reduced pressure to yield the crude product.

-

-

Purification: The crude 4-bromoindole-3-carboxaldehyde can be purified by recrystallization from a mixture of acetone and petroleum ether[6].

Step 2: Conversion to this compound

The aldehyde can be converted to the acetic acid derivative through various methods, such as the Strecker synthesis followed by hydrolysis, or by reduction to the alcohol, conversion to the halide, and subsequent cyanation and hydrolysis.

Purification of the Final Product:

The final product, this compound, can be purified using standard techniques such as:

-

Recrystallization: Using a suitable solvent system.

-

Column Chromatography: On silica gel, eluting with a gradient of ethyl acetate in hexane.

Analytical Characterization

The structure and purity of the synthesized compound should be confirmed by a combination of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure. The spectra would be expected to show characteristic peaks for the indole ring protons and carbons, the methylene protons of the acetic acid side chain, and the carboxylic acid proton.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula by providing an accurate mass measurement.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Potential Biological Activity and Signaling Pathways

While the specific biological activities of this compound are not extensively documented, studies on related brominated indole derivatives suggest a range of potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial effects.

Notably, some dibrominated indole derivatives have been shown to induce cell cycle arrest at the G2/M checkpoint. This provides a basis for proposing a potential mechanism of action for this compound in cancer cells.

Postulated Signaling Pathway: G2/M Cell Cycle Arrest

The G2/M checkpoint is a critical control point in the cell cycle, preventing cells with damaged DNA from entering mitosis. A plausible mechanism for a brominated indole acetic acid derivative to induce G2/M arrest is through the modulation of the Cyclin B1/CDK1 complex, a key regulator of this transition.

Caption: Postulated signaling pathway for G2/M cell cycle arrest induced by this compound.

This proposed pathway suggests that this compound may inhibit the activation of the Cyclin B1/CDK1 complex, possibly by targeting the activating phosphatase Cdc25C or other upstream regulators. This would prevent the cell from entering mitosis, leading to an accumulation of cells in the G2 phase of the cell cycle.

Conclusion

This compound is a synthetic compound with a chemical structure that suggests potential for interesting biological activities. While comprehensive experimental data is currently limited, this technical guide provides a summary of its known chemical properties and structure, along with plausible synthetic routes and a postulated mechanism of action based on data from related compounds. Further research into the synthesis, characterization, and biological evaluation of this molecule is warranted to fully elucidate its therapeutic potential. This document serves as a foundational resource to guide such future investigations.

References

- 1. chemscene.com [chemscene.com]

- 2. This compound | CAS:89245-41-0 | Ark Pharma Scientific Limited [arkpharmtech.com]

- 3. 2abiotech.net [2abiotech.net]

- 4. 89245-41-0 Cas No. | 4-Bromoindole-3-acetic Acid | Apollo [store.apolloscientific.co.uk]

- 5. 4-Bromoindole-3-carboxaldehyde 96.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 6. 4-Bromoindole-3-carboxaldehyde | 98600-34-1 [chemicalbook.com]

4-bromoindole-3-acetic acid CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-bromoindole-3-acetic acid, a synthetic auxin and potential signaling molecule. This document consolidates key chemical data, explores its biological activities with a focus on its role as a potential Glycogen Synthase Kinase-3 (GSK-3) inhibitor and its relationship to the plant hormone auxin, and presents relevant experimental contexts.

Core Chemical and Physical Data

A summary of the essential quantitative data for 4-bromoindole-3-acetic acid is presented below, facilitating easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 89245-41-0 | [1][2] |

| Molecular Weight | 254.08 g/mol | [1] |

| Molecular Formula | C₁₀H₈BrNO₂ | [1] |

Biological Activity and Potential Applications

4-Bromoindole-3-acetic acid is a halogenated derivative of indole-3-acetic acid (IAA), the most common naturally occurring auxin in plants. While specific research on the bromo- derivative is limited, the biological activities of its chlorinated analog, 4-chloroindole-3-acetic acid (4-Cl-IAA), and the parent compound, IAA, are well-documented, providing a framework for understanding its potential roles.

Auxin Activity

Indole-3-acetic acid and its derivatives are pivotal in regulating plant growth and development, influencing processes such as cell elongation, division, and differentiation.[3][4][5] The halogenated auxin, 4-Cl-IAA, is a potent, naturally occurring hormone found in the seeds of various legumes.[6][7] It has been shown to exhibit strong herbicidal effects on certain plant species, thought to be mediated by the induction of abnormal ethylene levels. Given the structural similarity, 4-bromoindole-3-acetic acid is presumed to exhibit auxin-like activity, though specific studies are required for confirmation.

Potential as a GSK-3 Inhibitor

Glycogen Synthase Kinase-3 (GSK-3) is a serine/threonine kinase implicated in a wide range of cellular processes, and its dysregulation has been linked to various diseases, including neurodegenerative disorders and cancer.[8][9] The indole scaffold is a common feature in many GSK-3 inhibitors. Notably, the related compound, 4-bromoindole, has been investigated for its potential as a GSK-3 inhibitor. This suggests that 4-bromoindole-3-acetic acid may also interact with and modulate the activity of GSK-3.

Experimental Protocols and Methodologies

Synthesis of Indole-3-Acetic Acid Derivatives

A general method for the synthesis of indole-3-acetic acid involves the reaction of indole with glycolic acid in the presence of a base at high temperatures.[3] For halogenated derivatives, a common starting material is a substituted toluene. For instance, 4-chloroindole-3-acetic acid and its esters have been synthesized from 2-chloro-6-nitrotoluene.[10] A plausible synthetic route for 4-bromoindole-3-acetic acid could be adapted from these established procedures, likely starting from a correspondingly brominated precursor.

Conceptual Synthesis Workflow

Caption: A conceptual workflow for the synthesis of 4-bromoindole-3-acetic acid.

In Vitro GSK-3 Inhibition Assay

To assess the potential of 4-bromoindole-3-acetic acid as a GSK-3 inhibitor, a common in vitro kinase assay can be employed. This typically involves incubating the purified GSK-3 enzyme with a known substrate (e.g., a synthetic peptide) and ATP in the presence of varying concentrations of the test compound. The extent of substrate phosphorylation is then measured, often using methods like radioactivity, fluorescence, or luminescence, to determine the inhibitory activity of the compound.

GSK-3 Inhibition Assay Workflow

Caption: A generalized workflow for an in vitro GSK-3 inhibition assay.

Signaling Pathways

The signaling pathways of indole-3-acetic acid in plants are complex, primarily involving the TIR1/AFB family of F-box proteins that act as auxin receptors. Upon auxin binding, these receptors target Aux/IAA transcriptional repressors for degradation, thereby activating auxin response factors (ARFs) and modulating gene expression.

Should 4-bromoindole-3-acetic acid function as a GSK-3 inhibitor, it would likely modulate signaling pathways in which GSK-3 is a key regulator. One of the most well-studied of these is the Wnt signaling pathway, where GSK-3 is a crucial component of the β-catenin destruction complex. Inhibition of GSK-3 leads to the stabilization and nuclear accumulation of β-catenin, which then activates the transcription of Wnt target genes.

Simplified Wnt Signaling Pathway

References

- 1. chemscene.com [chemscene.com]

- 2. 89245-41-0 Cas No. | 4-Bromoindole-3-acetic Acid | Apollo [store.apolloscientific.co.uk]

- 3. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]

- 4. Cas 87-51-4,Indole-3-acetic acid | lookchem [lookchem.com]

- 5. Plant Growth Regulator Auxin Indole-3-Acetic Acid Rooting Hormone Powder Iaa - Indole Acetic Acid Iaa, Iaa 87-51-4 | Made-in-China.com [m.made-in-china.com]

- 6. 4-Chloroindole-3-acetic acid - Wikipedia [en.wikipedia.org]

- 7. Biosynthesis of the Halogenated Auxin, 4-Chloroindole-3-Acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular Docking Studies, Bioactivity Score Prediction, Drug Likeness Analysis of GSK-3 β Inhibitors: A Target Protein Involved in Alzheimer’s Disease – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 9. Frontiers | GSK-3 Inhibitors: Preclinical and Clinical Focus on CNS [frontiersin.org]

- 10. Synthesis and biological activities of 4-chloroindole-3-acetic acid and its esters - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Spectroscopic Data of 2-(4-Bromo-1H-indol-3-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available spectroscopic data for the compound 2-(4-Bromo-1H-indol-3-yl)acetic acid. The information presented herein is crucial for the characterization and verification of this molecule in research and development settings. This document covers Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Chemical Structure

This compound is a derivative of the plant hormone indole-3-acetic acid. The presence of a bromine atom on the indole ring significantly influences its electronic properties and can be a key feature for analytical characterization.

Caption: Figure 1. Chemical Structure of this compound.

Spectroscopic Data

The following sections present the available NMR, IR, and MS data for this compound. The data is summarized in tables for clarity and ease of comparison.

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of the molecule, respectively. The following data is attributed to a compound synthesized in the context of a study by He, et al., and is presumed to be this compound based on its molecular formula and expected chemical shifts.[1]

Table 1: ¹H NMR Data for this compound [1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.17 | br s | 1H | N-H (Indole) |

| 7.64 | s | 1H | H-2 |

| 7.34 | d, J = 8.0 Hz | 1H | H-5 |

| 7.19 | t, J = 8.0 Hz | 1H | H-6 |

| 7.05 | d, J = 8.0 Hz | 1H | H-7 |

| 2.16 | s | 3H | -CH₂-COOH (methyl ester) |

Note: The original data appears to be for the methyl ester of the target compound, hence the singlet at 2.16 ppm integrating to 3H.

Table 2: ¹³C NMR Data for this compound [1]

| Chemical Shift (δ) ppm | Assignment |

| 169.1 | C=O |

| 139.2 | C-7a |

| 134.5 | C-3a |

| 129.9 | C-2 |

| 124.3 | C-6 |

| 120.2 | C-5 |

| 118.1 | C-4 |

| 24.4 | -CH₂- |

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| 3400-3300 | N-H (Indole) | Stretching |

| 3300-2500 (broad) | O-H (Carboxylic Acid) | Stretching |

| ~1700 | C=O (Carboxylic Acid) | Stretching |

| 1600-1450 | C=C (Aromatic) | Stretching |

| ~1250 | C-O (Carboxylic Acid) | Stretching |

| 1100-1000 | C-N | Stretching |

| 800-600 | C-Br | Stretching |

While experimental mass spectra for this compound are not available in the reviewed literature, predicted data from computational tools can provide valuable information for its identification. The monoisotopic mass and predicted adducts are listed below.

Table 4: Predicted Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₀H₈BrNO₂ |

| Monoisotopic Mass | 252.97385 Da |

| Predicted Adducts (m/z) | |

| [M+H]⁺ | 253.98113 |

| [M+Na]⁺ | 275.96307 |

| [M-H]⁻ | 251.96657 |

Experimental Protocols

Detailed experimental methodologies are essential for the reproducible acquisition of high-quality spectroscopic data. The following are generalized protocols for NMR, IR, and MS analysis of indole derivatives.

-

Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄) in a standard 5 mm NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and the chemical shifts of interest.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, which is crucial for sharp spectral lines.

-

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse sequence (e.g., 'zg30') is typically used.

-

Spectral Width: Approximately 16 ppm, centered around 5-6 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds. A longer delay ensures quantitative integration.

-

Number of Scans: 8-16 scans for samples with sufficient concentration.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A standard proton-decoupled single-pulse sequence with Nuclear Overhauser Effect (NOE) (e.g., 'zgpg30').

-

Spectral Width: Approximately 240 ppm, centered around 100-120 ppm.

-

Number of Scans: This typically requires a larger number of scans than ¹H NMR, ranging from hundreds to thousands, depending on the sample concentration.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

-

-

Sample Preparation:

-

Dissolve a small amount of the solid sample (a few milligrams) in a few drops of a volatile solvent like methylene chloride or acetone.

-

Place a drop of this solution onto a salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.

-

-

Data Acquisition:

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

A background spectrum of the clean, empty salt plate should be acquired and subtracted from the sample spectrum.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

-

-

Sample Preparation:

-

Prepare a dilute solution of the sample (typically in the µg/mL to ng/mL range) in a solvent compatible with liquid chromatography and electrospray ionization (e.g., a mixture of water, acetonitrile, or methanol with a small amount of formic acid or ammonium acetate to promote ionization).

-

-

Liquid Chromatography (LC) Separation:

-

Inject the sample into an HPLC or UHPLC system equipped with a suitable column (e.g., C18) to separate the analyte from any impurities.

-

A gradient elution program is often used to effectively separate compounds with different polarities.

-

-

Mass Spectrometry (MS) Analysis:

-

The eluent from the LC is directed to the electrospray ionization (ESI) source of the mass spectrometer.

-

Acquire mass spectra in both positive and negative ion modes to observe different adducts.

-

For structural confirmation, perform tandem mass spectrometry (MS/MS) by selecting the precursor ion of interest and fragmenting it to obtain a characteristic fragmentation pattern.

-

Logical Relationships and Workflows

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship of the atoms in the target molecule.

Caption: Figure 2. General workflow for spectroscopic analysis.

References

The Dawn of a New Era in Plant Biology: A Technical Guide to the Discovery and History of Halogenated Indole-3-Acetic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery of indole-3-acetic acid (IAA) as the primary native auxin revolutionized our understanding of plant growth and development. However, the subsequent identification and synthesis of halogenated derivatives of IAA unveiled a class of compounds with often dramatically enhanced and varied biological activities. This technical guide provides an in-depth exploration of the discovery, history, and fundamental experimental protocols associated with these pivotal molecules. From the naturally occurring 4-chloroindole-3-acetic acid (4-Cl-IAA) to a range of synthetically produced analogs, this document details their synthesis, comparative bioactivities, and the molecular mechanisms through which they exert their effects. Detailed experimental methodologies for key bioassays are provided, alongside a quantitative comparison of the biological potency of various halogenated IAA derivatives. Furthermore, the core signaling pathways influenced by these compounds are visualized to facilitate a deeper understanding of their mode of action at the molecular level.

A Historical Perspective: From Natural Discovery to Synthetic Analogs

The journey into the world of halogenated auxins began not in a laboratory, but within the plant kingdom itself. The first naturally occurring halogenated auxin, 4-chloroindole-3-acetic acid (4-Cl-IAA), was isolated from the immature seeds of pea (Pisum sativum)[1][2]. This discovery was significant as it demonstrated that nature utilized halogenation to modulate the activity of this crucial plant hormone. Subsequent research has shown that 4-Cl-IAA is particularly abundant in the seeds of various legumes[2][3].

Parallel to the discovery of natural halogenated auxins, the mid-20th century saw a surge in the chemical synthesis of plant growth regulators. Following the elucidation of IAA's structure, chemists began to create a wide array of synthetic analogs with the aim of developing more stable and potent compounds for agricultural applications[4][5]. This led to the development of iconic synthetic auxins like 2,4-dichlorophenoxyacetic acid (2,4-D), which, while not an indole derivative, highlighted the potential of halogenation in creating powerful herbicides[4][5].

This era of chemical exploration also led to the synthesis of various halogenated indole-3-acetic acid derivatives. Scientists systematically substituted hydrogen atoms on the indole ring with halogens (Fluorine, Chlorine, Bromine, and Iodine) to study the structure-activity relationships. For instance, 5,6-dichloroindole-3-acetic acid was synthesized and identified as a potent auxin[4]. The synthesis of fluorinated derivatives, such as 5-fluoroindole-3-acetic acid and 4-trifluoromethylindole-3-acetic acid, further expanded the chemical space and biological activity profiles of these compounds[6][7][8][9][10][11]. The primary motivation for these syntheses was to create molecules with altered metabolic stability, transport properties, and receptor binding affinities, leading to enhanced or modified auxin activity. Some of these halogenated derivatives were found to be highly effective as herbicides, while others showed promise in promoting root formation[9][10][11].

Comparative Biological Activity of Halogenated Indole-3-Acetic Acid Derivatives

The introduction of halogen atoms onto the indole ring of IAA can have a profound impact on its biological activity. The nature, position, and number of halogen substituents influence the molecule's efficacy in various bioassays. The following tables summarize the quantitative data on the biological activity of several key halogenated IAA derivatives compared to the parent molecule, IAA.

Table 1: Coleoptile Elongation Activity

| Compound | Organism | Relative Activity (compared to IAA) | Optimal Concentration | Reference(s) |

| Indole-3-acetic acid (IAA) | Avena sativa | 1 | 10⁻⁶ M | [12][13] |

| 4-Chloro-IAA | Avena sativa | ~10x | 10⁻⁷ M | [12][13] |

| 6-Chloro-IAA | Avena sativa | ~19x | - | [14][15] |

| 5,6-Dichloro-IAA | Avena sativa | ~3x less than 5,6-Cl₂-2-IPA | - | [16] |

Table 2: Root Growth Inhibition Activity

| Compound | Organism | Relative Activity (compared to IAA) | Concentration for 50% Inhibition (IC₅₀) | Reference(s) |

| Indole-3-acetic acid (IAA) | Arabidopsis thaliana | 1 | ~17.2 nM | [17] |

| 4-Chloro-IAA | Pisum sativum | More potent than IAA | - | [2] |

| 4-Trifluoromethyl-IAA | Chinese Cabbage | Weaker than 4-CH₃-IAA and 4-Cl-IAA | - | [9][10][11] |

| 4-Methyl-IAA | Chinese Cabbage | Strong inhibition | - | [9][10][11] |

Table 3: Herbicidal Activity

| Compound | Target Species | Activity | Reference(s) |

| Halogenated IAAs (general) | Broadleaf weeds | High-efficiency herbicidal activity | [18] |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Dicot weeds | Highly effective | [4][5] |

Core Signaling Pathway of Auxin and its Halogenated Derivatives

Auxin and its halogenated derivatives primarily exert their effects by modulating gene expression through a well-defined signaling pathway. The core of this pathway involves the perception of the auxin signal by a co-receptor complex, leading to the degradation of transcriptional repressors and the subsequent activation of auxin-responsive genes.

At low auxin concentrations, Auxin/INDOLE-3-ACETIC ACID (Aux/IAA) proteins bind to and inhibit AUXIN RESPONSE FACTORs (ARFs), which are transcription factors that bind to auxin-responsive elements (AuxREs) in the promoters of target genes. This repression prevents the transcription of auxin-related genes.

When auxin or a halogenated derivative is present, it acts as a "molecular glue," promoting the interaction between the Aux/IAA repressor and the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1) or its AUXIN SIGNALING F-BOX (AFB) homologs[16][19][20]. TIR1/AFBs are components of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. This binding event leads to the polyubiquitination of the Aux/IAA protein, marking it for degradation by the 26S proteasome[21][22]. The degradation of the Aux/IAA repressor liberates the ARF transcription factor, which can then activate the expression of a suite of auxin-responsive genes, ultimately leading to the observed physiological responses such as cell elongation, division, and differentiation[18][23][24][25].

Detailed Experimental Protocols

A thorough understanding of the biological activity of halogenated IAA derivatives relies on standardized and reproducible bioassays. The following sections provide detailed methodologies for key experiments cited in the study of these compounds.

Avena Coleoptile Elongation Bioassay

This classic bioassay measures the ability of a substance to induce cell elongation in the coleoptiles of oat seedlings.

Materials:

-

Avena sativa (oat) seeds

-

Petri dishes

-

Filter paper

-

1.5% agar solution

-

Test solutions of halogenated IAA derivatives at various concentrations

-

Control solution (buffer only)

-

Ruler or digital caliper

-

Dark growth chamber or light-proof box

-

Red safe-light

Procedure:

-

Seed Germination: Germinate Avena sativa seeds on moist filter paper in Petri dishes in complete darkness for approximately 48-72 hours at 25°C. A brief exposure to red light can suppress mesocotyl growth and promote coleoptile elongation[11][26][27].

-

Coleoptile Selection: Under a dim red safe-light, select seedlings with straight coleoptiles, typically 20-30 mm in length.

-

Coleoptile Excision: Using a sharp razor blade, excise the apical 3-4 mm of the coleoptile tip to remove the endogenous source of auxin. Then, excise a 5-10 mm segment from the region just below the tip.

-

Incubation: Float the coleoptile segments in a buffered solution for 1-2 hours to deplete any remaining endogenous auxin.

-

Treatment: Prepare a series of Petri dishes each containing filter paper moistened with the different concentrations of the test compounds and the control solution. Place 10-15 coleoptile segments in each dish.

-

Incubation: Incubate the Petri dishes in the dark at 25°C for 18-24 hours.

-

Measurement: After the incubation period, measure the final length of each coleoptile segment using a ruler or digital caliper.

-

Data Analysis: Calculate the average elongation for each treatment and subtract the average elongation of the control segments. Plot the net elongation against the logarithm of the auxin concentration to obtain a dose-response curve.

Root Growth Inhibition Bioassay

This assay is based on the principle that while low concentrations of auxins can promote root growth, higher concentrations are inhibitory.

Materials:

-

Arabidopsis thaliana or other suitable plant seeds (e.g., cress, lettuce)

-

Square Petri dishes or multi-well plates

-

Agar medium (e.g., 0.5x Murashige and Skoog)

-

Test solutions of halogenated IAA derivatives at various concentrations

-

Control medium

-

Sterile workspace (laminar flow hood)

-

Growth chamber with controlled light and temperature

-

Scanner or camera for imaging

-

Image analysis software (e.g., ImageJ)

Procedure:

-

Seed Sterilization: Surface sterilize the seeds using a suitable method (e.g., 70% ethanol for 1 minute followed by 10% bleach with a drop of Triton X-100 for 10 minutes, and then rinse with sterile water 3-5 times).

-

Plating: Prepare agar plates containing the different concentrations of the test compounds and a control plate with no added auxin. Aseptically place the sterilized seeds in a row on the surface of the agar.

-

Vernalization (if required): For Arabidopsis, cold-stratify the plates at 4°C in the dark for 2-4 days to synchronize germination.

-

Incubation: Place the plates vertically in a growth chamber with a defined light/dark cycle (e.g., 16 hours light / 8 hours dark) and temperature (e.g., 22°C).

-

Growth Period: Allow the seedlings to grow for a specified period, typically 5-7 days.

-

Imaging: At the end of the growth period, scan or photograph the plates to capture images of the seedlings and their root systems.

-

Measurement: Use image analysis software to measure the length of the primary root for each seedling.

-

Data Analysis: Calculate the average root length for each treatment. Express the results as a percentage of the control root length. Plot the percentage of root growth inhibition against the auxin concentration to determine the IC₅₀ value (the concentration that causes 50% inhibition of root growth)[17].

Conclusion and Future Directions

The discovery and synthesis of halogenated indole-3-acetic acid derivatives have been instrumental in advancing our knowledge of auxin biology and have led to significant practical applications in agriculture. The enhanced stability and, in many cases, heightened bioactivity of these compounds have made them invaluable tools for dissecting the intricacies of auxin signaling and for developing effective herbicides and rooting agents. The systematic study of structure-activity relationships has provided deep insights into the molecular requirements for auxin perception and response.

Future research in this field is likely to focus on several key areas. The development of novel halogenated derivatives with even greater specificity and tailored activities for particular agricultural or biotechnological applications remains a promising avenue. Further elucidation of the precise interactions between different halogenated auxins and the various members of the TIR1/AFB receptor family will provide a more nuanced understanding of how signaling specificity is achieved. Moreover, exploring the potential of these compounds in drug development, particularly in the context of targeted cancer therapy where they can act as prodrugs, represents an exciting and expanding frontier[28]. The rich history of halogenated IAA derivatives serves as a powerful example of how fundamental research into natural products can inspire the development of synthetic molecules with profound scientific and commercial impact.

References

- 1. biologydiscussion.com [biologydiscussion.com]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. gcwgandhinagar.com [gcwgandhinagar.com]

- 5. Auxin Activity: Past, present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5-Fluoroindole synthesis - chemicalbook [chemicalbook.com]

- 7. diva-portal.org [diva-portal.org]

- 8. EP1310486A1 - Process for producing 5-fluorooxyindole and for producing intermediate therefor - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. TIR1/AFB-Aux/IAA auxin perception mediates rapid cell wall acidification and growth of Arabidopsis hypocotyls - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biologydiscussion.com [biologydiscussion.com]

- 12. A comparison of the effects of IAA and 4-Cl-IAA on growth, proton secretion and membrane potential in maize coleoptile segments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. scispace.com [scispace.com]

- 15. biorxiv.org [biorxiv.org]

- 16. Diversity and specificity: auxin perception and signaling through the TIR1/AFB pathway. [escholarship.org]

- 17. Rapid and reversible root growth inhibition by TIR1 auxin signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | A Review of Auxin Response Factors (ARFs) in Plants [frontiersin.org]

- 19. SCFTIR1/AFB-based auxin perception: mechanism and role in plant growth and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. SCFTIR1/AFB-Based Auxin Perception: Mechanism and Role in Plant Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. academic.oup.com [academic.oup.com]

- 23. Dissecting the Biological Functions of ARF and Aux/IAA Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Genome-Wide Discovery and Characterization of the Auxin Response Factor (ARF) Gene Family in Avicennia marina That Regulates Phytohormone Levels and Responds to Salt and Auxin Treatments [mdpi.com]

- 25. Architecture of DNA elements mediating ARF transcription factor binding and auxin-responsive gene expression in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 26. The Avena curvature is used for bioassay of 1 Ethylene class 9 biology CBSE [vedantu.com]

- 27. scribd.com [scribd.com]

- 28. Halogenated indole-3-acetic acids as oxidatively activated prodrugs with potential for targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

The Deep Blue's Brominated Treasures: A Technical Guide to Indole Compounds from Marine Organisms

For Researchers, Scientists, and Drug Development Professionals

The marine environment, a vast and chemically diverse ecosystem, is a prolific source of unique natural products with significant pharmacological potential. Among these, brominated indole compounds, a class of alkaloids characterized by an indole nucleus substituted with one or more bromine atoms, have emerged as a particularly promising area of research. Found in a wide array of marine organisms, from sponges and tunicates to mollusks and bryozoans, these compounds exhibit a remarkable structural diversity that translates into a broad spectrum of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties. This in-depth technical guide provides a comprehensive overview of the natural occurrence of brominated indole compounds in marine organisms, detailing their isolation, structural elucidation, biosynthesis, and mechanisms of action.

Structural Diversity and Natural Sources

Brominated indole alkaloids are a testament to the intricate biosynthetic capabilities of marine life. These compounds range from simple substituted indoles to complex polycyclic structures. The degree and position of bromination on the indole ring, along with the nature of various substituents, contribute to their vast structural diversity.

Table 1: Quantitative Data on Selected Brominated Indole Compounds from Marine Organisms

| Compound Class | Specific Compound | Marine Source | Organism Type | Yield/Concentration | Reference |

| Simple Brominated Indoles | 6-bromotryptamine | Didemnum candidum | Tunicate | 0.015% dry weight | [1] |

| 2,2-bis(6'-bromo-3'-indolyl)ethylamine | Didemnum candidum | Tunicate | 0.023% dry weight | [1] | |

| Tyrindoleninone | Dicathais orbita | Mollusk | 39.98% of extract | [2] | |

| 6-Bromoisatin | Dicathais orbita | Mollusk | 35.34% of extract | [2] | |

| Aplysinopsins | Aplysinopsin | Verongia spengelii | Sponge | - | [3] |

| 6-bromoaplysinopsin | Smenospongia aurea | Sponge | - | [4] | |

| Chartellines | Chartelline C | Chartella papyracea | Bryozoan | - | [5] |

| Bis-indole Alkaloids | Topsentin | Spongosorites sp. | Sponge | IC50: 3 µg/mL (P-388) | [6] |

| Bromotopsentin | Spongosorites sp. | Sponge | IC50: 12 µg/mL (NSCLC-N6) | [6] |

Note: Yields and concentrations can vary significantly based on geographic location, season, and extraction methodology. The provided data serves as a representative example.

Experimental Protocols

The isolation and characterization of brominated indole compounds from marine organisms require a systematic and often challenging workflow. The following protocols provide a general framework for these key experimental procedures.

Extraction and Isolation of Marine Indole Alkaloids

This protocol outlines a general procedure for the extraction and initial fractionation of brominated indole alkaloids from a marine sponge.

Materials:

-

Frozen or lyophilized marine sponge tissue

-

Methanol (MeOH), HPLC grade

-

Dichloromethane (CH2Cl2), HPLC grade

-

Ethyl acetate (EtOAc), HPLC grade

-

n-Hexane, HPLC grade

-

Deionized water

-

Rotary evaporator

-

Freeze dryer (if starting with frozen tissue)

-

Blender or homogenizer

-

Filter paper and funnel

-

Separatory funnel

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

Procedure:

-

Sample Preparation: If frozen, lyophilize the sponge tissue to remove water. Grind the dried tissue into a fine powder.

-

Extraction:

-

Macerate the powdered sponge material in methanol (1:10 w/v) at room temperature for 24 hours with constant stirring.

-

Filter the extract and repeat the extraction process on the residue two more times with fresh methanol.

-

Combine the methanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Solvent Partitioning:

-

Suspend the crude extract in a mixture of methanol and water (9:1).

-

Perform a liquid-liquid partitioning of the aqueous methanol extract sequentially with n-hexane, dichloromethane, and ethyl acetate.

-

Collect each solvent phase and evaporate to dryness to yield fractions of varying polarity.

-

-

Bioassay-Guided Fractionation (Optional but Recommended):

-

Test the crude extract and each fraction for the desired biological activity (e.g., cytotoxicity, anti-inflammatory activity).

-

Select the most active fraction for further purification.

-

-

Chromatographic Purification:

-

Subject the active fraction to a series of chromatographic techniques to isolate pure compounds. This typically involves:

-

Initial Fractionation: Column chromatography on silica gel or reversed-phase (C18) material using a gradient of solvents (e.g., hexane-ethyl acetate or methanol-water).

-

High-Performance Liquid Chromatography (HPLC): Final purification of isolated compounds is achieved using reversed-phase HPLC with a C18 column and a gradient of acetonitrile and water, often with a small percentage of an acid modifier like formic acid or trifluoroacetic acid.

-

-

Structural Elucidation: NMR and Mass Spectrometry

The definitive identification of novel brominated indole compounds relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1D NMR (¹H and ¹³C): Provides crucial information about the number and types of protons and carbons in the molecule. The chemical shifts of aromatic protons and carbons can indicate the substitution pattern on the indole ring. The presence of bromine atoms influences the chemical shifts of adjacent carbons.

-

2D NMR (COSY, HSQC, HMBC): These experiments are essential for establishing the connectivity of atoms within the molecule.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for assembling the complete molecular structure.

-

Mass Spectrometry (MS):

-

High-Resolution Mass Spectrometry (HRMS): Provides the accurate mass of the molecule, which is used to determine its elemental composition. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a key indicator for the presence and number of bromine atoms in the molecule.

-

Tandem Mass Spectrometry (MS/MS): Involves fragmentation of the parent ion to provide information about the structure of the molecule. The fragmentation pattern can help to identify characteristic substructures.

Biosynthesis and Biological Activities

The unique chemical structures of brominated indoles are a direct result of specialized biosynthetic pathways and are responsible for their potent biological activities.

Biosynthesis

The biosynthesis of brominated indoles in marine organisms is believed to start from the amino acid tryptophan. The key step in their formation is the enzymatic halogenation, catalyzed by a class of enzymes known as halogenases. Flavin-dependent halogenases are particularly important in this process, utilizing flavin adenine dinucleotide (FAD), oxygen, and a halide ion (Br⁻) to regioselectively brominate the tryptophan or indole substrate.

Caption: Generalized biosynthetic pathway of brominated indole alkaloids.

Biological Activities and Signaling Pathways

Brominated indole compounds have been shown to modulate several key signaling pathways implicated in cancer and inflammation.

Anti-inflammatory Activity: Certain brominated indoles, particularly those isolated from the marine mollusk Dicathais orbita, have demonstrated significant anti-inflammatory properties. They can inhibit the production of pro-inflammatory mediators by targeting the Nuclear Factor-kappa B (NF-κB) and Cyclooxygenase (COX) signaling pathways.

Caption: Inhibition of the NF-κB signaling pathway by brominated indoles.

Anticancer Activity: Many brominated indole alkaloids, such as the aplysinopsins, exhibit potent cytotoxic activity against various cancer cell lines. One of their mechanisms of action involves the modulation of the Bcl-2 family of proteins, which are key regulators of apoptosis (programmed cell death). By inhibiting anti-apoptotic proteins like Bcl-2, these compounds can promote the death of cancer cells.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Development and Application of a Novel SPE-Method for Bioassay-Guided Fractionation of Marine Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Regulation of apoptosis by Bcl-2 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Studies towards the synthesis of the marine alkaloid chartelline C - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthetic studies and biosynthetic speculation on marine alkaloid chartelline. | Semantic Scholar [semanticscholar.org]

Predicted Biological Activity of 2-(4-Bromo-1H-indol-3-yl)acetic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indole-3-acetic acid (IAA) and its derivatives are a class of compounds with diverse and significant biological activities. The introduction of a bromine atom onto the indole scaffold is a common strategy in medicinal chemistry to enhance potency and modulate physicochemical properties. This technical guide provides a comprehensive overview of the predicted biological activity of 2-(4-Bromo-1H-indol-3-yl)acetic acid, a halogenated derivative of IAA. Based on structure-activity relationships of analogous compounds, this molecule is predicted to possess notable anticancer and anti-inflammatory properties. This document outlines the predicted mechanisms of action, summarizes relevant quantitative data from closely related compounds, provides detailed experimental protocols for in vitro evaluation, and visualizes key signaling pathways and experimental workflows.

Predicted Biological Activities and Mechanisms of Action

The presence of the bromine atom at the 4-position of the indole ring is anticipated to significantly influence the biological profile of the parent indole-3-acetic acid molecule. Halogenation can enhance lipophilicity, facilitating cell membrane permeability, and can also alter the electronic properties of the molecule, potentially leading to stronger interactions with biological targets.

Predicted Anticancer Activity

Bromo-substituted indole derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. The predicted anticancer activity of this compound is likely to be mediated through the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis.

-

Inhibition of NF-κB Signaling: Nuclear factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation. Constitutive activation of NF-κB is a hallmark of many cancers. It is predicted that this compound may inhibit the NF-κB signaling pathway, leading to the downregulation of anti-apoptotic proteins and the induction of apoptosis in cancer cells.

-

Modulation of MAPK Signaling: The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that controls cell growth, differentiation, and stress responses. Dysregulation of this pathway is frequently observed in cancer. The compound may exert its anticancer effects by modulating the phosphorylation status of key proteins in the MAPK cascade, such as ERK, JNK, and p38, thereby arresting the cell cycle and inducing apoptosis.

Predicted Anti-inflammatory Activity

Chronic inflammation is a key driver of various diseases, including cancer. Indole derivatives have been investigated for their anti-inflammatory properties.

-

Inhibition of Pro-inflammatory Mediators: this compound is predicted to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines (e.g., TNF-α, IL-6) in inflammatory cells like macrophages. This inhibition is likely achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Data Presentation: Predicted and Comparative Biological Activity

Table 1: Anticancer Activity of Related Bromo-Indole Derivatives

| Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| 5-Bromo-indole-3-acetic acid | SW480 (Colon) | Cell Proliferation | >50 | [1] |

| 6-Bromoisatin | HT29 (Colon) | MTT Assay | ~100 | [2] |

| 5,7-Dibromoisatin analogue | Colon Cancer Cells | Cytotoxicity Assay | ~1 | [3] |

| 3-(2-Bromoethyl)-indole | SW480 (Colon) | Cell Proliferation | <50 | [1] |

Table 2: Anti-inflammatory Activity of Related Indole Derivatives

| Compound | Cell Line | Assay | Endpoint | Inhibition | Reference |

| 6-Bromoindole | RAW264.7 | NF-κB Translocation | 60.7% reduction at 40 µg/mL | [4] | |

| 6-Bromoisatin | RAW264.7 | NF-κB Translocation | 63.7% reduction at 40 µg/mL | [4] | |

| Indole-3-acetic acid | RAW264.7 | LPS-induced NO production | - | Significant amelioration | [5][6] |

| Indole-3-carbinol | RAW264.7 | LPS/IFN-γ-induced NO production | - | Potent inhibition | [7] |

Experimental Protocols

The following are detailed protocols for the synthesis and biological evaluation of this compound.

Synthesis of this compound

This predicted two-step synthesis involves the alkylation of 4-bromoindole followed by hydrolysis of the resulting ester.

Step 1: Synthesis of Ethyl 2-(4-Bromo-1H-indol-3-yl)acetate

-

To a solution of 4-bromoindole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture at room temperature for 1 hour.

-

Cool the reaction mixture back to 0 °C and add ethyl bromoacetate (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield ethyl 2-(4-bromo-1H-indol-3-yl)acetate.

Step 2: Synthesis of this compound

-

Dissolve the ethyl 2-(4-bromo-1H-indol-3-yl)acetate (1.0 eq) in a mixture of methanol and water.

-

Add sodium hydroxide (NaOH, 2.0-3.0 eq) to the solution.

-

Reflux the mixture for 2-4 hours, monitoring the hydrolysis by TLC.

-

After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

-

Acidify the aqueous layer to pH 2-3 with 1M hydrochloric acid (HCl) at 0 °C.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum to yield this compound.

Anticancer Activity Evaluation: MTT Assay

This assay determines the cytotoxic effect of the compound on cancer cells.

-

Cell Seeding: Seed cancer cells (e.g., HCT116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions of the compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO at the highest concentration used for dilutions) and a blank (medium only).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory Activity Evaluation: Nitric Oxide (NO) Assay in Macrophages

This assay measures the ability of the compound to inhibit the production of nitric oxide in LPS-stimulated macrophages.

-

Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells per well and allow them to adhere for 24 hours.

-

Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.

-

LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production. Include a control group with no LPS and a group with LPS only.

-

Nitrite Measurement (Griess Assay):

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.

-

Incubate at room temperature for 10 minutes, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubate at room temperature for 10 minutes, protected from light.

-

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Determine the nitrite concentration from a standard curve prepared with sodium nitrite. Calculate the percentage inhibition of NO production by the compound compared to the LPS-only treated cells.

Western Blot Analysis for NF-κB and MAPK Pathway Proteins

This protocol allows for the detection of changes in the expression and phosphorylation of key signaling proteins.

-

Cell Treatment and Lysis: Treat cancer cells or macrophages with this compound for the desired time. For pathway activation, stimulate with an appropriate agent (e.g., TNF-α for NF-κB, growth factors for MAPK). Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-p65, total p65, phospho-ERK, total ERK, β-actin as a loading control) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

Mandatory Visualizations

The following diagrams illustrate the predicted signaling pathways and a general experimental workflow.

Caption: Predicted modulation of NF-κB and MAPK signaling pathways.

Caption: General workflow for synthesis and anticancer evaluation.

Caption: Logical flow from molecular action to biological outcomes.

References

- 1. Induction of nitric oxide (NO) synthesis in murine macrophages requires potassium channel activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Buy 2-(4,5-Dibromo-1H-indol-3-yl)acetic acid [smolecule.com]

- 4. Toward targeted "oxidation therapy" of cancer: peroxidase-catalysed cytotoxicity of indole-3-acetic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Suppression of inducible nitric oxide production by indole and isothiocyanate derivatives from Brassica plants in stimulated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Modeling of 4-bromoindole-3-acetic Acid Receptor Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico methodologies used to model the binding of 4-bromoindole-3-acetic acid, a synthetic auxin, to its putative receptors in the TIR1/AFB family. The document details the theoretical underpinnings and practical steps for molecular docking, molecular dynamics simulations, and free energy calculations. It also presents a structured summary of quantitative binding data for related auxin compounds to provide a comparative context for virtual screening and lead optimization. Furthermore, this guide illustrates the auxin signaling pathway and the computational modeling workflow using detailed diagrams generated with the Graphviz DOT language, offering a complete roadmap for researchers venturing into the computational assessment of novel plant growth regulators.

Introduction

4-bromoindole-3-acetic acid is a synthetic analog of the natural plant hormone indole-3-acetic acid (IAA). Like other auxins, it is expected to exert its biological effects by binding to members of the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of F-box proteins. These proteins act as auxin co-receptors, and upon auxin binding, they recruit Aux/IAA transcriptional repressors for degradation, leading to the regulation of gene expression and subsequent physiological responses.[1][2]

In silico modeling offers a powerful and cost-effective approach to investigate the binding of small molecules like 4-bromoindole-3-acetic acid to their protein targets.[3] These computational techniques can predict binding modes, estimate binding affinities, and provide insights into the molecular determinants of ligand recognition. This guide outlines the key computational methods for studying the interaction between 4-bromoindole-3-acetic acid and its receptors, providing both theoretical background and practical protocols.

The Auxin Signaling Pathway

The canonical auxin signaling pathway is initiated by the binding of auxin to a co-receptor complex formed by a TIR1/AFB protein and an Aux/IAA repressor protein. This binding event stabilizes the interaction, leading to the ubiquitination of the Aux/IAA protein by the SCFTIR1/AFB E3 ubiquitin ligase complex and its subsequent degradation by the 26S proteasome. The degradation of the Aux/IAA repressor relieves the inhibition of Auxin Response Factors (ARFs), which can then activate or repress the transcription of auxin-responsive genes.[1][2][4]

In Silico Modeling Workflow

The in silico modeling of 4-bromoindole-3-acetic acid binding to its receptor typically follows a multi-step workflow. This process begins with data preparation, followed by molecular docking to predict the binding pose, and then molecular dynamics simulations to assess the stability of the complex and calculate binding free energies.

Data Presentation: Quantitative Binding Data

The following table summarizes experimentally determined binding affinities (Kd) and dissociation rates (kd) for various auxins with TIR1 and AFB5 co-receptor complexes. This data provides a valuable reference for validating and interpreting the results of in silico predictions for 4-bromoindole-3-acetic acid.

| Auxin Compound | Receptor Complex | Binding Affinity (KD, nM) | Dissociation Rate (kd, s-1) | Reference |

| Indole-3-acetic acid (IAA) | TIR1-IAA7 | 17.81 ± 7.81 | 3.3 x 10-3 | [5][6] |

| Indole-3-acetic acid (IAA) | AFB5-IAA7 | - | 0.019 | [6] |

| 1-Naphthaleneacetic acid (1-NAA) | TIR1-IAA7 | - | - | - |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | TIR1-IAA7 | - | - | [3] |

| Picloram | TIR1-IAA7 | - | - | [5] |

| Picloram | AFB5-IAA7 | - | - | [5] |

| Fluroxypyr | AFB5 | Stronger binding than IAA | - | [6] |

| DAS534 | AFB5 | Strongest binding tested | - | [6] |

Note: A hyphen (-) indicates that the specific data was not provided in the cited sources under the same experimental conditions.

Experimental Protocols

This section provides detailed, step-by-step protocols for the core in silico experiments.

Protocol 1: Molecular Docking using AutoDock Vina

This protocol outlines the steps for performing molecular docking of 4-bromoindole-3-acetic acid to a TIR1/AFB receptor.

-

Preparation of the Receptor:

-

Obtain the crystal structure of the receptor (e.g., TIR1 from PDB ID: 2P1Q) from the Protein Data Bank.

-

Remove water molecules, co-factors (unless essential for binding), and any existing ligands from the PDB file.

-

Add polar hydrogens and assign partial charges (e.g., Gasteiger charges) using software like AutoDockTools (ADT).

-

Save the prepared receptor in PDBQT format.

-

-

Preparation of the Ligand (4-bromoindole-3-acetic acid):

-

Generate a 3D structure of 4-bromoindole-3-acetic acid using a molecule builder (e.g., Avogadro, ChemDraw).

-

Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

-

Define the rotatable bonds and assign partial charges.

-

Save the prepared ligand in PDBQT format.

-

-

Grid Box Definition:

-

Using ADT, define a 3D grid box that encompasses the known binding site of the receptor. The size and center of the grid should be sufficient to allow the ligand to move and rotate freely within the binding pocket.

-

-

Docking Execution:

-

Create a configuration file (conf.txt) specifying the paths to the receptor and ligand PDBQT files, the grid box parameters, and the number of binding modes to generate.

-

Run AutoDock Vina from the command line: vina --config conf.txt --log log.txt

-

-

Analysis of Results:

-

Visualize the docked poses using software like PyMOL or VMD.

-

Analyze the binding energies and interactions (e.g., hydrogen bonds, hydrophobic interactions) for the top-ranked poses.

-

Protocol 2: Molecular Dynamics Simulation using GROMACS

This protocol describes how to perform an MD simulation of the receptor-ligand complex obtained from docking.

-

System Preparation:

-

Select the best docked pose of the 4-bromoindole-3-acetic acid-receptor complex.

-

Generate the ligand topology and parameters using a tool like the CHARMM General Force Field (CGenFF) server.

-

Combine the receptor and ligand PDB files into a single complex file.

-

Use a force field suitable for proteins (e.g., CHARMM36m) and merge it with the ligand parameters.

-

-

Solvation and Ionization:

-

Create a simulation box (e.g., cubic or dodecahedron) and solvate the complex with a water model (e.g., TIP3P).

-

Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic physiological ionic strength.

-

-

Energy Minimization:

-

Perform energy minimization of the entire system to remove steric clashes and bad contacts.

-

-

Equilibration:

-

Perform a two-phase equilibration:

-

NVT (isothermal-isochoric) ensemble: Heat the system to the desired temperature (e.g., 300 K) while keeping the volume constant. Restrain the protein and ligand heavy atoms.

-

NPT (isothermal-isobaric) ensemble: Equilibrate the pressure of the system while maintaining the temperature. Continue to restrain the protein and ligand heavy atoms.

-

-

-

Production MD:

-

Run the production simulation for a desired length of time (e.g., 100 ns) without restraints. Save the trajectory and energy data at regular intervals.

-

-

Trajectory Analysis:

-

Analyze the trajectory to assess the stability of the complex. Calculate metrics such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and the number of hydrogen bonds over time.

-

Protocol 3: Binding Free Energy Calculation using MM/PBSA

This protocol outlines the calculation of the binding free energy from the MD simulation trajectory.

-

Trajectory Preparation:

-

From the production MD trajectory, extract frames at regular intervals (e.g., every 100 ps).

-

Remove water and ions from the extracted trajectory frames.

-

-

MM/PBSA Calculation:

-

Use a tool like g_mmpbsa (for GROMACS) or the MMPBSA.py script (for AMBER) to perform the calculation.

-

The tool will calculate the following energy components for the complex, receptor, and ligand:

-

Molecular mechanics energy in the gas phase (ΔEMM).

-

Polar solvation energy (ΔGpolar), calculated using the Poisson-Boltzmann or Generalized Born model.

-

Nonpolar solvation energy (ΔGnonpolar), typically calculated based on the solvent-accessible surface area (SASA).

-

-

The binding free energy (ΔGbind) is calculated as: ΔGbind = ΔEMM + ΔGsolvation - TΔS where ΔGsolvation = ΔGpolar + ΔGnonpolar, and TΔS is the conformational entropy change upon binding (often omitted due to high computational cost and potential for large errors).

-

-

Analysis of Results:

-

Analyze the calculated binding free energy and its components.

-

Perform per-residue energy decomposition to identify key residues contributing to the binding.

-

Conclusion

This technical guide provides a framework for the in silico investigation of 4-bromoindole-3-acetic acid binding to auxin receptors. By following the outlined workflow and protocols for molecular docking, molecular dynamics simulations, and free energy calculations, researchers can gain valuable insights into the molecular basis of its activity. The provided quantitative data for other auxins serves as a crucial reference for validating computational results. The visual representations of the auxin signaling pathway and the computational workflow offer a clear and comprehensive understanding of the biological context and the modeling process. This integrated approach is instrumental in the rational design and optimization of novel plant growth regulators and herbicides.

References

- 1. researchgate.net [researchgate.net]

- 2. Auxin Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The differential binding and biological efficacy of auxin herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Defining Binding Efficiency and Specificity of Auxins for SCFTIR1/AFB-Aux/IAA Co-receptor Complex Formation - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of 2-(4-Bromo-1H-indol-3-yl)acetic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(4-Bromo-1H-indol-3-yl)acetic acid. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document outlines its expected solubility based on the known properties of its parent compound, indole-3-acetic acid (IAA), and other halogenated indole derivatives. Furthermore, it details standardized experimental protocols for determining precise solubility values and presents logical workflows for solubility testing.

Predicted Solubility Profile

The chemical structure of this compound, featuring a hydrophobic indole ring and a hydrophilic carboxylic acid group, suggests a solubility profile characteristic of many auxin analogs. The presence of a bromine atom on the indole ring is expected to increase the molecule's lipophilicity compared to the parent compound, indole-3-acetic acid.

General expectations for solubility are as follows:

-

Polar Organic Solvents: The compound is expected to exhibit good solubility in polar organic solvents such as ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). This is attributed to the ability of these solvents to engage in hydrogen bonding with the carboxylic acid group and interact with the indole ring.

-

Non-Polar Organic Solvents: Lower solubility is anticipated in non-polar solvents like hexane and toluene. While the bromo-indole core has lipophilic character, the polar carboxylic acid group will limit solubility in highly non-polar environments.

-

Aqueous Solvents: The solubility in water is expected to be low. The hydrophobic nature of the bromo-indole ring is the primary factor limiting aqueous solubility.

-

pH-Dependent Aqueous Solubility: The carboxylic acid moiety (with an estimated pKa similar to other indole-3-acetic acids) will significantly influence the compound's solubility in aqueous solutions of varying pH. In acidic solutions (pH below its pKa), the compound will exist predominantly in its neutral, less soluble form. Conversely, in neutral to alkaline solutions (pH above its pKa), it will deprotonate to form a more soluble carboxylate salt.

Quantitative Solubility Data (Predicted)

| Solvent | Predicted Qualitative Solubility | Predicted Quantitative Range |

| Water (neutral pH) | Sparingly soluble | < 1 mg/mL |

| Phosphate Buffered Saline (PBS) pH 7.4 | Slightly soluble | 1-10 mg/mL |

| Ethanol | Soluble | > 50 mg/mL |

| Methanol | Soluble | > 50 mg/mL |

| Dimethyl Sulfoxide (DMSO) | Very Soluble | > 100 mg/mL |

| Dimethylformamide (DMF) | Very Soluble | > 100 mg/mL |

| Acetonitrile | Soluble | > 25 mg/mL |

| Dichloromethane | Slightly Soluble | 1-10 mg/mL |

| Hexane | Insoluble | < 0.1 mg/mL |

Experimental Protocols for Solubility Determination

To obtain accurate and reproducible solubility data, a standardized experimental protocol is essential. The following outlines a common method for determining the equilibrium solubility of a compound.

Objective:

To determine the equilibrium solubility of this compound in various solvents at a specified temperature.

Materials:

-

This compound (crystalline solid, purity >98%)

-

Selected solvents (e.g., water, PBS pH 7.4, ethanol, DMSO)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a pipette.

-

Filter the sample through a 0.22 µm syringe filter to remove any undissolved solid particles.

-

Dilute the filtered sample with a suitable solvent (mobile phase is often a good choice) to a concentration within the linear range of the analytical method.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration.

-

Inject the diluted sample of the saturated solution into the HPLC system.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

The resulting value is the equilibrium solubility of this compound in the tested solvent at the specified temperature.

-

Visualizing Experimental and Logical Workflows

To aid in the understanding of the processes involved in solubility determination and the chemical principles at play, the following diagrams are provided.

Caption: Experimental workflow for determining equilibrium solubility.

Caption: Relationship between pH and aqueous solubility.

This guide provides a foundational understanding and practical framework for researchers working with this compound. By following the outlined experimental protocols, scientists can generate the precise solubility data necessary for applications in drug development and other research areas.

The Unexplored Potential of 4-Bromo Substituted Auxins: A Technical Guide for Researchers

For Immediate Release